![molecular formula C10H14O3 B13531294 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-carboxylic acid](/img/structure/B13531294.png)
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a bicyclic framework with an oxygen atom incorporated into the ring system, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxaspiro[bicyclo[320]heptane-6,1’-cyclobutane]-7-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for industrial applications, ensuring that the compound can be produced in large quantities.
Chemical Reactions Analysis
Types of Reactions
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use in drug development.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism by which 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclohexane]-7-ol: Similar in structure but with a different ring size and functional group.
3-Oxabicyclo[3.2.0]heptane-2,4-dione: Another spirocyclic compound with different functional groups and reactivity.
Uniqueness
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-carboxylic acid |
InChI |
InChI=1S/C10H14O3/c11-9(12)7-6-2-5-13-8(6)10(7)3-1-4-10/h6-8H,1-5H2,(H,11,12) |
InChI Key |
JEDVUTYDRMMLFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(C3C2OCC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


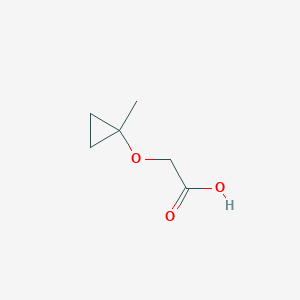
![1,1-Difluoro-6-azaspiro[2.6]nonane](/img/structure/B13531225.png)
![3-{6-[(6-methylpyrimidin-4-yl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B13531230.png)
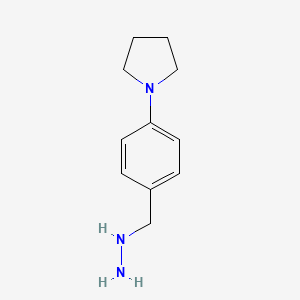
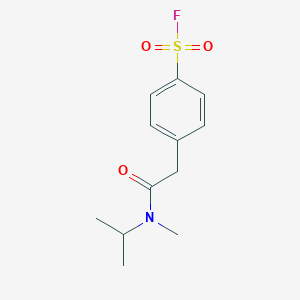
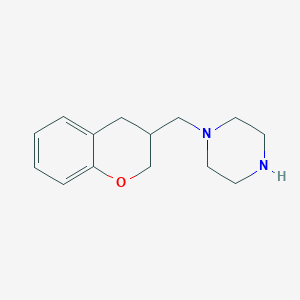
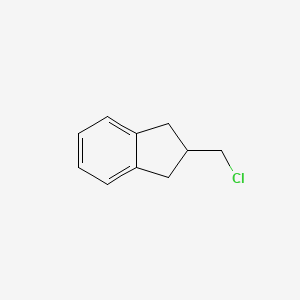

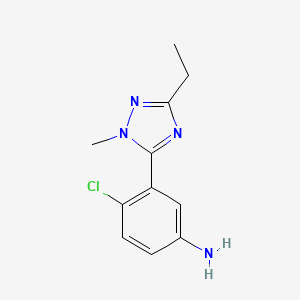
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13531263.png)
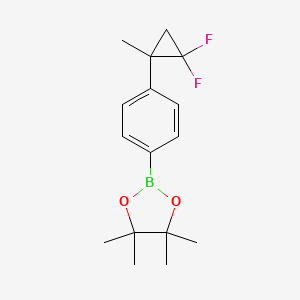
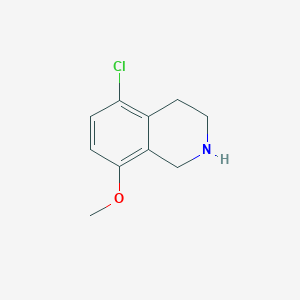
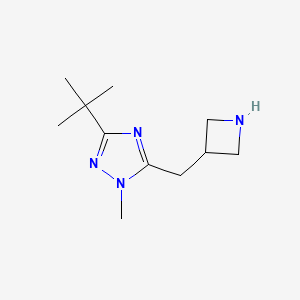
![3-[2-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B13531293.png)
